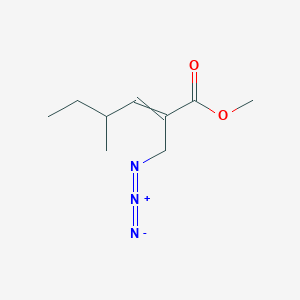![molecular formula C34H42O2S2 B14192721 5,5'-Bis(4-{2-[(2S)-2-methylbutoxy]ethyl}phenyl)-2,2'-bithiophene CAS No. 918441-47-1](/img/structure/B14192721.png)
5,5'-Bis(4-{2-[(2S)-2-methylbutoxy]ethyl}phenyl)-2,2'-bithiophene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,5’-Bis(4-{2-[(2S)-2-methylbutoxy]ethyl}phenyl)-2,2’-bithiophene is an organic compound belonging to the class of bithiophenes. Bithiophenes are known for their applications in organic electronics due to their conductive properties. This compound, in particular, features two thiophene rings connected by a central bond, with additional phenyl and butoxy groups enhancing its chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-Bis(4-{2-[(2S)-2-methylbutoxy]ethyl}phenyl)-2,2’-bithiophene typically involves the following steps:
Formation of the Thiophene Rings: The thiophene rings are synthesized through a series of cyclization reactions involving sulfur and carbon sources.
Attachment of Phenyl Groups: The phenyl groups are introduced via electrophilic aromatic substitution reactions.
Introduction of Butoxy Groups: The butoxy groups are added through etherification reactions, where an alcohol reacts with an alkyl halide in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Flow microreactors can be used to control reaction conditions precisely, leading to efficient and scalable synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The phenyl and butoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles, electrophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl rings.
Applications De Recherche Scientifique
5,5’-Bis(4-{2-[(2S)-2-methylbutoxy]ethyl}phenyl)-2,2’-bithiophene has several applications in scientific research:
Organic Electronics: Used in the development of organic semiconductors for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Material Science: Investigated for its conductive properties and potential use in flexible electronic devices.
Chemical Sensors: Employed in the design of chemical sensors due to its ability to interact with various analytes.
Biological Studies: Explored for its potential interactions with biological molecules, which could lead to new insights in biochemistry and pharmacology.
Mécanisme D'action
The mechanism by which 5,5’-Bis(4-{2-[(2S)-2-methylbutoxy]ethyl}phenyl)-2,2’-bithiophene exerts its effects is primarily through its electronic properties. The compound’s conjugated system allows for efficient electron transport, making it suitable for use in electronic devices. In biological systems, it may interact with proteins and other biomolecules through π-π interactions and hydrogen bonding.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2’-Bithiophene: A simpler bithiophene without the phenyl and butoxy groups.
5,5’-Bis(4-methoxyphenyl)-2,2’-bithiophene: Similar structure but with methoxy groups instead of butoxy groups.
5,5’-Bis(4-ethylphenyl)-2,2’-bithiophene: Similar structure but with ethyl groups instead of butoxy groups.
Uniqueness
5,5’-Bis(4-{2-[(2S)-2-methylbutoxy]ethyl}phenyl)-2,2’-bithiophene is unique due to the presence of the butoxy groups, which enhance its solubility and electronic properties. This makes it particularly suitable for applications in organic electronics and material science.
Propriétés
Numéro CAS |
918441-47-1 |
|---|---|
Formule moléculaire |
C34H42O2S2 |
Poids moléculaire |
546.8 g/mol |
Nom IUPAC |
2-[4-[2-[(2S)-2-methylbutoxy]ethyl]phenyl]-5-[5-[4-[2-[(2S)-2-methylbutoxy]ethyl]phenyl]thiophen-2-yl]thiophene |
InChI |
InChI=1S/C34H42O2S2/c1-5-25(3)23-35-21-19-27-7-11-29(12-8-27)31-15-17-33(37-31)34-18-16-32(38-34)30-13-9-28(10-14-30)20-22-36-24-26(4)6-2/h7-18,25-26H,5-6,19-24H2,1-4H3/t25-,26-/m0/s1 |
Clé InChI |
CPUDKOISVBJEEY-UIOOFZCWSA-N |
SMILES isomérique |
CC[C@H](C)COCCC1=CC=C(C=C1)C2=CC=C(S2)C3=CC=C(S3)C4=CC=C(C=C4)CCOC[C@@H](C)CC |
SMILES canonique |
CCC(C)COCCC1=CC=C(C=C1)C2=CC=C(S2)C3=CC=C(S3)C4=CC=C(C=C4)CCOCC(C)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


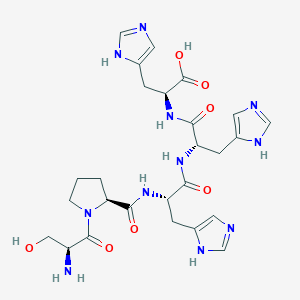
![3-[2-(4-Oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]-5-phenylphenazin-5-ium chloride](/img/structure/B14192643.png)
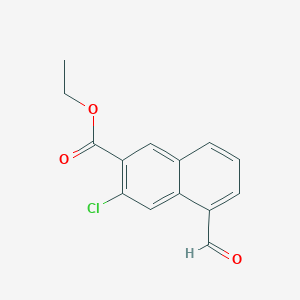
![1-Phenyl-2-[7-(triethoxysilyl)heptane-1-sulfonyl]ethan-1-one](/img/structure/B14192653.png)
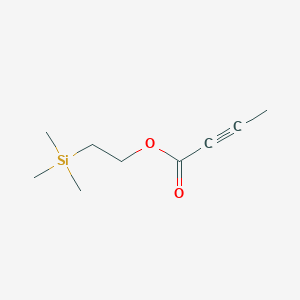
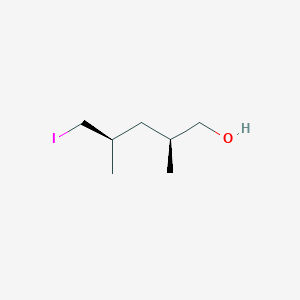
![N-[(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]pent-4-enamide](/img/structure/B14192661.png)
![(5R,6S)-9,9-Diethyl-5-[(2S)-4-iodopent-3-en-2-yl]-2,2,3,3,6-pentamethyl-4,8-dioxa-3,9-disilaundecane](/img/structure/B14192671.png)
![1-[3,5-Bis(hydroxymethyl)phenyl]pyrimidine-2,4-dione](/img/structure/B14192674.png)
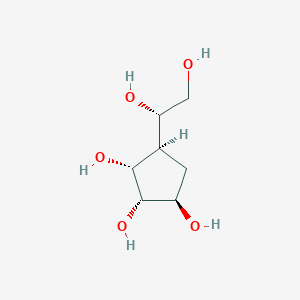
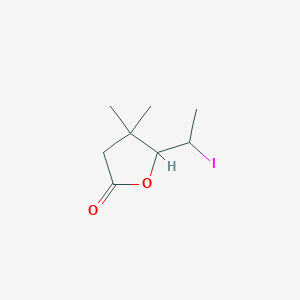
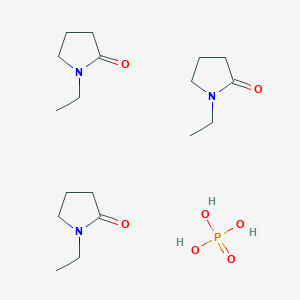
![(1S,2R,5S)-6,6-Dimethylbicyclo[3.1.1]heptane-2-carbonitrile](/img/structure/B14192689.png)
